4-(4-bromophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-bromophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of quinolinones. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a pyrazoloquinoline core, which is a fused heterocyclic structure, and is substituted with bromophenyl and phenyl groups, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
The synthesis of 4-(4-bromophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Hydroxylation and phenylation: These steps can be carried out using standard organic synthesis techniques, such as nucleophilic substitution and oxidation reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-(4-bromophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Scientific Research Applications
4-(4-bromophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents.
Material Science: Due to its unique structure, it can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-(4-bromophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one include other quinolinone derivatives, such as:
- (E)-3-(benzylidene)-2-(3-nitrophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4-(1H)-one (NFQ)
- (E)-3-(benzylidene)-2-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl) quinolin-4-(1H)-one (BFQ)
These compounds share a similar quinolinone core but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the pyrazoloquinoline core with bromophenyl and phenyl groups in this compound makes it particularly interesting for further research and development.
Properties
Molecular Formula |
C22H18BrN3O2 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C22H18BrN3O2/c23-14-11-9-13(10-12-14)18-19-16(7-4-8-17(19)27)24-21-20(18)22(28)26(25-21)15-5-2-1-3-6-15/h1-3,5-6,9-12,18,24-25H,4,7-8H2 |
InChI Key |
GGYCPDNLYPZIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
Origin of Product |
United States |
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